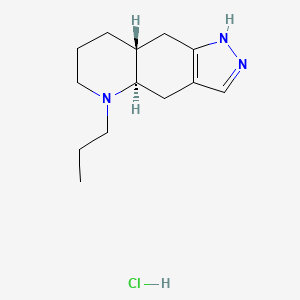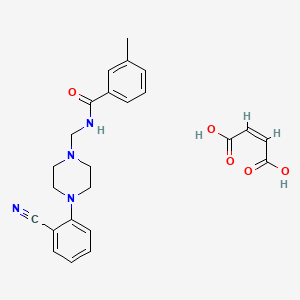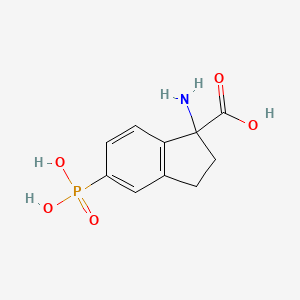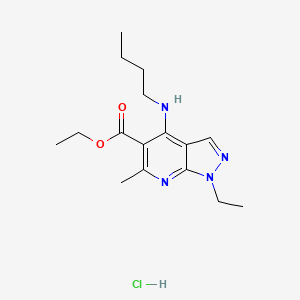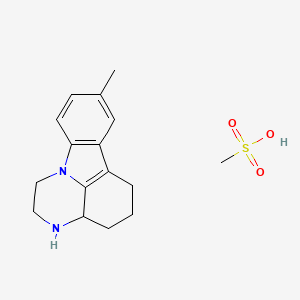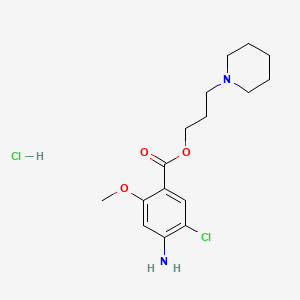
17-苯基雄甾烯醇
描述
科学研究应用
17-苯基雄烯酮具有广泛的科学研究应用:
神经科学: 它用于研究 γ-氨基丁酸 A 型受体的调节及其在神经系统疾病中的作用。
药理学: 研究该化合物在焦虑、癫痫和睡眠障碍等疾病中的潜在治疗作用。
药物化学: 研究人员探索其结构-活性关系,以设计具有改善的疗效和安全性特征的新化合物。
工业应用: 该化合物的独特特性使其成为合成其他生物活性分子的宝贵中间体。
作用机制
17-苯基雄烯酮的作用机制涉及其与 γ-氨基丁酸 A 型受体的相互作用。 它充当拮抗剂,抑制神经类固醇对这些受体的增强和直接门控作用 。这种调节会影响中枢神经系统的抑制性神经传递,影响各种生理和病理过程。
类似化合物:
17-苯基雄甾烷: 另一种在第 17 位具有苯基但具有不同结构特征的化合物。
17-苯基雌二醇: 雌二醇的苯基化衍生物,具有独特的生物活性。
比较:
- 这些化合物之间的结构差异导致不同的药理学特征和潜在应用。
17-苯基雄烯酮: 它在 γ-氨基丁酸 A 型受体上对神经类固醇增强作用的选择性拮抗作用是独一无二的,而其他类似化合物可能具有不同的受体靶点或作用机制。
生化分析
Biochemical Properties
17-Phenylandrostenol plays a significant role in biochemical reactions by interacting with GABA A receptors. These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. The interaction of 17-Phenylandrostenol with GABA A receptors results in the antagonism of the sedative effects of neuroactive steroids . This interaction is crucial as it modulates the inhibitory effects of GABA, thereby influencing various physiological processes.
Cellular Effects
17-Phenylandrostenol affects various types of cells and cellular processes by modulating GABA A receptor activity. This modulation influences cell signaling pathways, gene expression, and cellular metabolism. By antagonizing the effects of neuroactive steroids, 17-Phenylandrostenol can alter the inhibitory signaling in neurons, potentially affecting neuronal excitability and synaptic transmission . These changes can have downstream effects on cellular functions such as neurotransmitter release, ion channel activity, and metabolic processes.
Molecular Mechanism
The molecular mechanism of 17-Phenylandrostenol involves its binding to GABA A receptors. This binding antagonizes the effects of neuroactive steroids on these receptors, thereby modulating their activity. The compound does not inhibit or activate enzymes directly but influences the receptor’s response to GABA. This modulation can lead to changes in gene expression and cellular responses, as the inhibitory signaling pathways are altered .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 17-Phenylandrostenol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 17-Phenylandrostenol remains stable under controlled conditions, but its effects can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to adaptive changes in cellular responses, potentially altering its efficacy.
Dosage Effects in Animal Models
The effects of 17-Phenylandrostenol vary with different dosages in animal models. At lower doses, the compound effectively antagonizes the sedative effects of neuroactive steroids without causing significant adverse effects. At higher doses, 17-Phenylandrostenol may exhibit toxic or adverse effects, including potential disruptions in normal GABAergic signaling . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes at higher concentrations.
Metabolic Pathways
17-Phenylandrostenol is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by hepatic enzymes. These metabolic processes can influence the compound’s bioavailability and efficacy . The interactions with metabolic enzymes may also affect the levels of metabolites and the overall metabolic flux within the cells.
Transport and Distribution
The transport and distribution of 17-Phenylandrostenol within cells and tissues involve specific transporters and binding proteins. The compound is distributed throughout the body, with a higher concentration in the central nervous system due to its affinity for GABA A receptors . The transport mechanisms ensure that 17-Phenylandrostenol reaches its target sites, where it can exert its effects. The localization and accumulation of the compound in specific tissues can influence its overall activity and function.
Subcellular Localization
17-Phenylandrostenol’s subcellular localization is primarily associated with GABA A receptors on the cell membrane. The compound’s activity is influenced by its ability to bind to these receptors and modulate their function. Post-translational modifications and targeting signals may direct 17-Phenylandrostenol to specific compartments or organelles within the cell, affecting its activity and function .
准备方法
合成路线和反应条件: 17-苯基雄烯酮的合成通常涉及以下步骤:
起始原料: 合成从类固醇前体开始,例如雄烯酮。
苯基化: 前体进行苯基化反应,在第 17 位引入苯基。这可以通过在受控条件下使用苯基锂或苯基溴化镁等试剂来实现。
纯化: 然后使用柱色谱等技术纯化产物,以获得纯的 17-苯基雄烯酮。
工业生产方法: 17-苯基雄烯酮的工业生产遵循类似的合成路线,但规模更大。该过程包括:
批量合成: 在工业反应器中对大量类固醇前体进行苯基化反应。
优化: 优化反应条件以最大限度地提高产率和纯度。
纯化: 采用工业规模的纯化方法,如高效液相色谱,以确保最终产品满足所需规格。
化学反应分析
反应类型: 17-苯基雄烯酮会发生各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的酮或醇。
还原: 还原反应可以将酮转化为醇或其他还原形式。
取代: 在适当条件下,第 17 位的苯基可以被其他官能团取代。
常用试剂和条件:
氧化: 高锰酸钾或三氧化铬等试剂可用于氧化反应。
还原: 硼氢化钠或氢化铝锂是常见的还原剂。
取代: 取代反应可能涉及卤素或亲核试剂在特定条件下的反应。
主要产物:
相似化合物的比较
17-phenyl androstane: Another compound with a phenyl group at the 17th position but with different structural features.
17-phenyl estradiol: A phenylated derivative of estradiol with distinct biological activities.
Comparison:
- The structural differences between these compounds result in varying pharmacological profiles and potential applications.
17-phenyl androstenone: is unique in its selective antagonism of neurosteroid potentiation at gamma-aminobutyric acid type A receptors, whereas other similar compounds may have different receptor targets or mechanisms of action.
属性
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O/c1-24-14-12-19(26)16-18(24)8-9-20-22-11-10-21(17-6-4-3-5-7-17)25(22,2)15-13-23(20)24/h3-7,10,18-20,22-23,26H,8-9,11-16H2,1-2H3/t18-,19+,20-,22-,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINAMTXBCYKFDL-WBJZGETLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC=CC=C5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC=CC=C5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694438-95-4 | |
| Record name | (3α,5α)-17-Phenylandrost-16-en-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694438-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


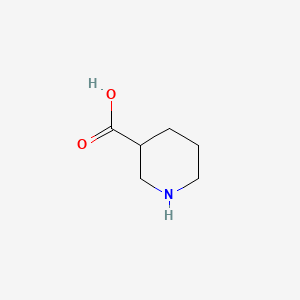
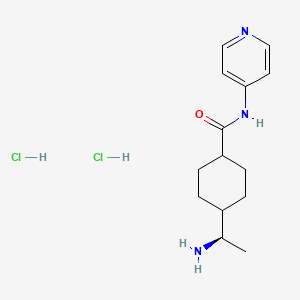
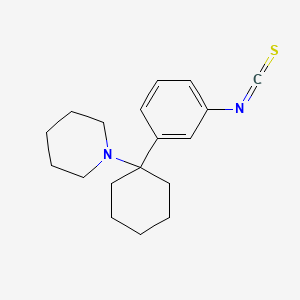
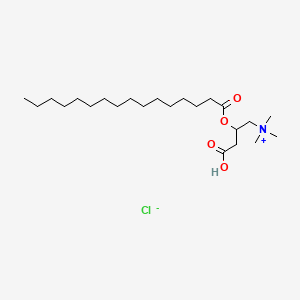
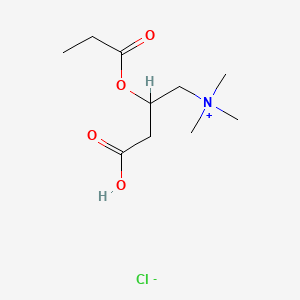
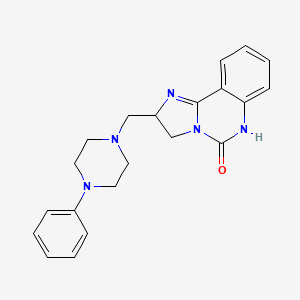
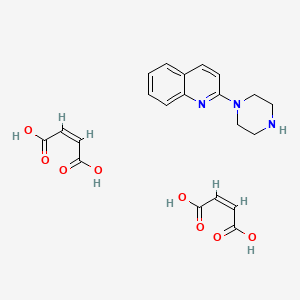
![(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B1662245.png)
